Physical and chemical properties of (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate
Physical and chemical properties of (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate
In-Depth Technical Guide: Physicochemical Profiling and Synthetic Applications of (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate
Executive Summary
As a Senior Application Scientist in drug development, I frequently encounter the need for highly functionalized, orthogonal building blocks. (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate (CAS: 1715957-78-0) represents a premier bifunctional scaffold[1]. It features a robust pyridine core substituted with a reactive 2-bromo handle and a 3-acrylate moiety. This specific structural arrangement provides exceptional orthogonality: the halogen allows for transition-metal-catalyzed cross-coupling, while the α,β -unsaturated ester serves as a prime candidate for conjugate additions, cycloadditions, or chemoselective reductions. This guide delineates the physicochemical properties, causal synthetic methodologies, and downstream applications of this critical intermediate.
Part 1: Physicochemical Profiling
Understanding the physical and chemical baseline of a building block is the first step in designing scalable synthetic routes. The presence of the electron-withdrawing nitrogen in the pyridine ring, combined with the bromo and acrylate substituents, renders the molecule highly electrophilic.
Table 1: Quantitative Physicochemical Data | Property | Value | Causality / Implication for Handling | | :--- | :--- | :--- | | Chemical Name | (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate | Standard IUPAC nomenclature defining the trans-alkene geometry. | | CAS Number | 1715957-78-0 | Unique identifier for procurement and regulatory tracking[1]. | | Molecular Formula | C₁₀H₁₀BrNO₂ | Determines stoichiometric calculations. | | Molecular Weight | 256.10 g/mol | Utilized for precise molarity and yield determinations[1]. | | Physical Form | White to Yellow Solid | Conjugation across the pyridine and acrylate systems shifts absorption into the near-visible spectrum[1]. | | Purity (Typical) | ≥ 95% | Requires baseline LCMS/NMR validation prior to sensitive catalytic steps[1]. | | Storage Temperature | Refrigerated (2-8 °C) | Prevents spontaneous polymerization or degradation of the acrylate moiety over time[1]. |
Part 2: Strategic Synthetic Methodologies
To synthesize (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate, chemists must exert strict regiochemical and stereochemical control. Two primary pathways are utilized, each relying on distinct mechanistic drivers.
Pathway A: Regioselective Heck Coupling
The most direct route involves the palladium-catalyzed Heck coupling of 2-bromo-3-iodopyridine with ethyl acrylate. The causality behind this regioselectivity lies in the Bond Dissociation Energy (BDE). The C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol)[2]. Consequently, the active Pd0 catalyst undergoes oxidative addition into the C–I bond at a rate orders of magnitude faster than the C–Br bond, allowing the 2-bromo position to remain untouched for downstream applications[3].
Pathway B: Horner-Wadsworth-Emmons (HWE) Olefination
An alternative approach utilizes 2-bromopyridine-3-carboxaldehyde[4] and triethyl phosphonoacetate. Unlike standard Wittig reactions, the HWE reaction utilizes a phosphonate carbanion. Because the formation of the intermediate oxaphosphetane is reversible, the reaction proceeds under thermodynamic control. The system naturally minimizes steric clash, highly favoring the formation of the more stable (E)-alkene.
Figure 1: Convergent synthetic pathways for (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate.
Part 3: Detailed Experimental Protocol (Heck Coupling)
The following protocol outlines the regioselective Heck coupling. It is designed as a self-validating system , meaning each phase contains an inherent quality-control check to ensure mechanistic success before proceeding.
Reagents:
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2-Bromo-3-iodopyridine (1.0 equiv)
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Ethyl acrylate (1.2 equiv)
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Pd(OAc)2 (0.05 equiv) - Precatalyst
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Tri-o-tolylphosphine ( P(o−tol)3 ) (0.10 equiv) - Sterically bulky ligand to promote active Pd0L2 formation
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Triethylamine ( Et3N ) (3.0 equiv) - Base to neutralize HI generated during β -hydride elimination
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Anhydrous DMF (Solvent)
Step-by-Step Methodology:
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System Purging (Inert Atmosphere): To a flame-dried Schlenk flask, add 2-bromo-3-iodopyridine, Pd(OAc)2 , and P(o−tol)3 . Evacuate and backfill the flask with Argon three times. Causality: Pd0 intermediates are highly sensitive to oxygen, which can cause catalyst deactivation via oxidation.
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Reagent Addition: Inject anhydrous DMF, followed by Et3N and ethyl acrylate via syringe.
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Thermal Activation: Heat the reaction mixture to 85 °C. Monitor the reaction via TLC (Hexanes:EtOAc 3:1) and LCMS. Self-Validation: The disappearance of the starting material mass ( [M+H]+ 284/286) and the appearance of the product mass ( [M+H]+ 256/258) confirms the oxidative addition and subsequent β -hydride elimination have occurred successfully.
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Quenching and Extraction: Once complete (typically 4-6 hours), cool to room temperature and quench with saturated aqueous NH4Cl . Extract with Ethyl Acetate (3x). Causality: The aqueous wash effectively removes the DMF solvent and the triethylammonium iodide byproduct, partitioning the highly lipophilic product into the organic layer.
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Purification: Dry the combined organic layers over Na2SO4 , concentrate in vacuo, and purify via silica gel flash chromatography.
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Geometric Validation: Analyze the purified product via 1H NMR. Self-Validation: The (E)-geometry is definitively confirmed by the coupling constant ( J≈15.5−16.0 Hz) of the two vinylic protons, which is mathematically impossible for the (Z)-isomer ( J≈10−12 Hz).
Part 4: Downstream Applications in Drug Development
Once isolated, (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate serves as a central node for divergent drug discovery syntheses. The orthogonal nature of the molecule allows chemists to selectively target either the C2-position or the C3-sidechain.
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C-Br Activation: The 2-bromo position can be subjected to Suzuki-Miyaura[2] or Stille cross-coupling to append aryl, heteroaryl, or alkyl groups, effectively building the core structure of complex kinase inhibitors or GPCR ligands.
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α,β -Unsaturated System: The acrylate tail is highly susceptible to Michael additions by amines or thiols, or it can be utilized as a dienophile in Diels-Alder cycloadditions to construct fused bicyclic systems.
Figure 2: Strategic downstream functionalization nodes for drug discovery applications.
References
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Royal Society of Chemistry (Chemical Science). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes". RSC Publishing. [Link]
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ResearchGate. "Halovinyl Aldehydes: Useful Tools in Organic Synthesis". ChemInform Abstract. [Link]
Sources
- 1. Ethyl (2e)-3-(2-bromopyridin-3-yl)acrylate | 1715957-78-0 [sigmaaldrich.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
